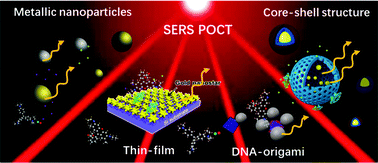SERS substrate fabrication for biochemical sensing: towards point-of-care diagnostics
Journal of Materials Chemistry B Pub Date: 2021-08-27 DOI: 10.1039/D1TB01299A
Abstract
Rapid technology development and economic growth have brought attention to public health issues, such as food safety and environmental pollution, which creates an ever-increasing demand for fast and portable sensing technologies. Portable surface-enhanced Raman spectroscopy (SERS) capable of various analyte detection with low concentration in a convenient manner shows advantages in sensing technology including enhanced diagnostic precision, improved diagnostic efficiency, reduced diagnostic cost, and alleviation of patient pain, which emerges as a promising candidate for point-of-care testing (POCT). SERS detection technology based on different nanostructures made of noble metal-based nanomaterials can increase the sensitivity of Raman scattering by 6–8 orders of magnitude, making Raman based trace detection possible, and greatly promote the application scenarios of portable Raman spectrometers. In this perspective, we provide an overview of fundamental knowledge about the SERS mechanism including chemical and electromagnetic field enhancement mechanisms, the design and fabrication of SERS substrates based on materials, progress of using SERS for POCT in biochemical sensing and its clinical applications. Furthermore, we present the prospective of developing new nanomaterials with different functionalities for advanced SERS substrates, as well as the future advancement of biomedical sensing and clinical potential of SERS technology.


Recommended Literature
- [1] Modulation of gene expression by the oxidative stress generated in human skin cells by UVA radiation and the restoration of redox homeostasis†
- [2] Ultrasensitive supersandwich-type biosensor for enzyme-free amplified microRNA detection based on N-doped graphene/Au nanoparticles and hemin/G-quadruplexes†
- [3] In situ analyses for ion storage materials
- [4] In situ inclusion of thiocyanate for highly luminescent and stable CH3NH3PbBr3 perovskite nanocrystals†
- [5] Glutathione-responsive multifunctional nanoparticles based on mannose-modified pillar[5]arene for targeted antibiotic delivery against intracellular methicillin-resistant S. aureus†
- [6] CONTENTS, VOLUME 3, 2002
- [7] Tuning water chemistry for the recovery of greener products: pragmatic and sustainable approaches
- [8] Tin-based materials supported on nitrogen-doped reduced graphene oxide towards their application in lithium-ion batteries†
- [9] Nonanebis(peroxoic acid) mediated efficient and selective oxidation of sulfide†
- [10] Insight into the surface property modification-enhanced C3N4 performance of photocatalytic nitrogen fixation†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 119670-11-0
-
CAS no.: 15178-48-0
-
CAS no.: 131525-50-3
-
CAS no.: 16742-48-6
-
CAS no.: 1303-88-4









